Dihexyl carbonate

Description

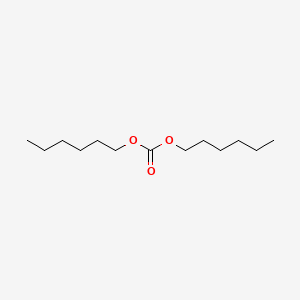

Dihexyl carbonate (CAS 7523-15-1), also known as carbonic acid dihexyl ester, is an organic carbonate with the molecular formula C₁₃H₂₆O₃ and a molecular weight of 230.34 g/mol . Its structure consists of two linear hexyl (C₆H₁₃) groups bonded to a central carbonate group (O=C(O⁻)₂). This compound is characterized by its aliphatic hydrocarbon chains, which confer non-polar properties, making it suitable as a solvent or plasticizer in industrial applications.

Properties

IUPAC Name |

dihexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-5-7-9-11-15-13(14)16-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQDSOXFNBWWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335005 | |

| Record name | Dihexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7523-15-1 | |

| Record name | Dihexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexyl carbonate can be synthesized through the reaction of hexanol with phosgene or by transesterification of dimethyl carbonate with hexanol. The reaction typically requires a catalyst such as sodium methoxide and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where hexanol and dimethyl carbonate are reacted in the presence of a catalyst. This method ensures high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form hexyl carbonates and other oxidized products.

Reduction: It can be reduced to hexanol and carbon dioxide under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products Formed:

Oxidation: Hexyl carbonates and carbon dioxide.

Reduction: Hexanol and carbon dioxide.

Substitution: Various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Dihexyl carbonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: It is used in the preparation of biological samples for analysis.

Medicine: this compound is used in the formulation of certain pharmaceuticals.

Industry: It is used as a plasticizer and in the production of polycarbonates

Mechanism of Action

Dihexyl carbonate exerts its effects through its ability to act as a carbonylating agent. It reacts with nucleophiles to form carbonates, which can then undergo further chemical transformations. The molecular targets and pathways involved include the activation of hydroxyl and amine groups, leading to the formation of esters and carbamates .

Comparison with Similar Compounds

Comparison with Similar Carbonate Compounds

Structural and Physical Properties

The table below summarizes key properties of dihexyl carbonate and analogous compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 7523-15-1 | C₁₃H₂₆O₃ | 230.34 | Linear C₆H₁₃ chains |

| Diphenyl carbonate | 102-09-0 | C₁₃H₁₀O₃ | 214.22 | Aromatic C₆H₅ rings |

| Di(2-ethylhexyl) carbonate | 14858-73-2 | C₁₇H₃₄O₃ | 286.45 | Branched 2-ethylhexyl groups |

| Dicetyl carbonate | 13784-52-6 | C₃₃H₆₆O₃ | 510.89 | Long C₁₆H₃₃ chains |

Key Observations:

- Chain Length/Branching : this compound’s linear hexyl chains contrast with the aromatic rings of diphenyl carbonate and the branched 2-ethylhexyl groups of di(2-ethylhexyl) carbonate. Dicetyl carbonate’s extended C₁₆ chains result in significantly higher molecular weight .

- Polarity and Solubility: The linear aliphatic chains of this compound enhance solubility in non-polar solvents, whereas diphenyl carbonate’s aromatic rings increase rigidity and polarity, favoring use in polymer synthesis (e.g., polycarbonates) .

- Thermal Stability : Longer chains (e.g., dicetyl carbonate) likely increase melting points and reduce volatility compared to shorter-chain analogs .

Biological Activity

Dihexyl carbonate (DHC), with the chemical formula C₁₃H₂₆O₃, is an organic compound that has garnered attention for its various applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of hexanol with phosgene or carbon dioxide under specific conditions. It serves as a reagent in organic chemistry, particularly in the synthesis of polycarbonate resins. The compound's structure allows it to participate in various chemical reactions, including melt polymerization, which is critical for producing polycarbonates used in numerous industrial applications.

2.1 Target Interactions

This compound interacts with biological molecules primarily through esterification processes. It acts as a substrate for enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the production of hexanol and carbon dioxide. This reaction is significant as it illustrates how DHC can influence metabolic pathways within cells.

2.2 Biochemical Pathways

The compound plays a role in several biochemical pathways:

- Polycarbonate Synthesis : DHC is involved in synthesizing polycarbonate resins, impacting material properties and applications.

- Cellular Metabolism : DHC modulates cellular metabolism by altering levels of key metabolites, which can affect energy production and biosynthesis.

- Gene Expression : It influences gene expression by interacting with transcription factors, potentially leading to changes in protein synthesis and cellular function.

3. Cellular Effects

This compound exhibits various cellular effects:

- Cell Signaling : It can modulate signaling pathways that regulate cell growth and differentiation.

- Toxicological Profile : Studies indicate that DHC has low acute toxicity levels, with LD50 values exceeding 2 g/kg in animal models. No significant adverse effects were observed at this dosage level during toxicity assessments .

- Long-term Stability : In laboratory settings, DHC shows relative stability but can degrade over time, leading to different biological activities from its degradation products.

4.1 Toxicokinetics Studies

A study evaluating the toxicokinetics of diethylhexyl carbonate (a related compound) found that approximately 80% of ingested DHC would be hydrolyzed within four hours in gastric fluid. This rapid hydrolysis suggests that this compound is metabolized efficiently in biological systems, minimizing potential toxicity .

4.2 In Vitro Studies

In vitro experiments have demonstrated that this compound can influence enzyme activities involved in metabolic processes. For example, it has been shown to inhibit certain enzymes that are crucial for lipid metabolism, indicating its potential role in metabolic regulation.

5. Research Findings Summary

6. Conclusion

This compound demonstrates significant biological activity through its interactions with various biochemical pathways and cellular processes. Its low toxicity profile combined with its ability to modulate metabolic functions positions it as a valuable compound in both industrial applications and potential therapeutic contexts. Ongoing research into its mechanisms of action and long-term effects will further elucidate its role in biological systems.

Chemical Reactions Analysis

Transesterification Reactions

DHC undergoes transesterification with alcohols to form mixed carbonates. For example, reaction with methanol produces methyl hexyl carbonate :

This reaction is catalyzed by Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU), with equilibrium favoring products under Dean-Stark distillation .

Hydrolysis and Stability

DHC hydrolyzes slowly in neutral aqueous conditions but accelerates under acidic or alkaline conditions:

-

Acidic Hydrolysis (pH 3) :

-

Alkaline Hydrolysis :

Base catalysts (e.g., NaOH) enhance hydrolysis rates due to nucleophilic attack by OH⁻ on the carbonyl carbon .

| Condition | pH | Temperature | Time for Complete Hydrolysis |

|---|---|---|---|

| Acidic | 3 | 50°C | 4 hours |

| Alkaline | 10 | 25°C | 1 hour |

Alkylation and Alkoxycarbonylation

As a DAC, DHC participates in:

-

Alkylation : Acts as a hexylating agent for soft nucleophiles (e.g., phenoxides) under basic conditions .

-

Alkoxycarbonylation : Transfers the hexyloxycarbonyl group to amines or thiols via Bₐc2 mechanisms .

Thermal Decomposition

At temperatures >200°C, DHC undergoes decarboxylation to form hexene and CO₂ :

This reaction is exploited in gas-phase processes for olefin synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.